- Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 baseHeterocycles, 2008, 76(2), 1057-1060,
Cas no 950890-11-6 (4-iodopyridazine)

4-iodopyridazine structure
商品名:4-iodopyridazine
CAS番号:950890-11-6
MF:C4H3IN2
メガワット:205.984492540359
MDL:MFCD32661902
CID:1122885
PubChem ID:68594268
4-iodopyridazine 化学的及び物理的性質
名前と識別子
-
- 4-iodo-Pyridazine
- 4-IODOPYRIDAZINE
- 4-Iodopyridazine (ACI)
- SY320763
- SCHEMBL23314880
- MFCD13190291
- 950890-11-6
- DA-39287
- KQZAOLAXMCMTGK-UHFFFAOYSA-N
- AB70137
- G65023
- SCHEMBL3319474
- 4-iodopyridazine
-
- MDL: MFCD32661902
- インチ: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H
- InChIKey: KQZAOLAXMCMTGK-UHFFFAOYSA-N
- ほほえんだ: IC1C=CN=NC=1
計算された属性
- せいみつぶんしりょう: 205.93410g/mol
- どういたいしつりょう: 205.93410g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 25.8Ų
4-iodopyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM391361-1g |
4-iodopyridazine |
950890-11-6 | 95%+ | 1g |
$800 | 2023-03-07 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |
4-iodopyridazine |
950890-11-6 | 98% | 1g |
¥7430.00 | 2022-08-24 | |
Chemenu | CM391361-500mg |
4-iodopyridazine |
950890-11-6 | 95%+ | 500mg |
$639 | 2023-03-07 | |
Chemenu | CM391361-250mg |
4-iodopyridazine |
950890-11-6 | 95%+ | 250mg |
$480 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100MG |
4-iodopyridazine |
950890-11-6 | 95% | 100MG |
¥ 1,339.00 | 2023-04-12 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |
4-iodopyridazine |
950890-11-6 | 98% | 1g |
¥7430.00 | 2023-09-15 | |
Aaron | AR019GPI-100mg |
4-iodopyridazine |
950890-11-6 | 98% | 100mg |
$144.00 | 2025-02-13 | |
Ambeed | A813948-1g |
4-Iodopyridazine |
950890-11-6 | 95% | 1g |
$1197.0 | 2025-03-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100mg |
4-iodopyridazine |
950890-11-6 | 95% | 100mg |
¥1462.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-500mg |
4-iodopyridazine |
950890-11-6 | 95% | 500mg |
¥3902.0 | 2024-04-16 |
4-iodopyridazine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Zinc iodide , N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ; 1 h, -78 °C → rt
1.2 Reagents: Iodine
1.2 Reagents: Iodine
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C
1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C
リファレンス
- Lewis Acid Directed Regioselective Metalations of PyridazineAngewandte Chemie, 2019, 58(27), 9244-9247,
合成方法 3
はんのうじょうけん
1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Deprotonative cadmation of functionalized aromaticsChemical Communications (Cambridge, 2008, (42), 5375-5377,
合成方法 4
はんのうじょうけん
1.1 Reagents: Isoamyl nitrite , Iodine , Potassium iodide , Cuprous iodide Solvents: 1,2-Dimethoxyethane ; 2 h, 70 °C
リファレンス
- Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , 2,2,6,6-Tetramethylpiperidine , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 2 h, reflux
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux
1.4 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and QuinoxalineJournal of Organic Chemistry, 2007, 72(17), 6602-6605,
合成方法 6
はんのうじょうけん
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 0 °C
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C
1.3 2 h, rt
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
リファレンス
- Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazineSynthesis, 2008, (24), 4033-4035,
4-iodopyridazine Raw materials
4-iodopyridazine Preparation Products
950890-11-6 (4-iodopyridazine) 関連製品
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 68551-17-7(Isoalkanes, C10-13)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:950890-11-6)4-iodopyridazine

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):214.0/364.0/979.0